1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate
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Overview
Description
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the o-chlorophenyl and p-chlorophenyl groups via nucleophilic substitution reactions.
Step 3: Attachment of the benzyloxybutyl group through etherification reactions.
Step 4: Formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Hydrolysis: Use of acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(o-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)piperazine: A related compound with a different substitution pattern.
Uniqueness
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate is unique due to its specific combination of functional groups, which may confer distinct pharmacological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
23904-90-7 |
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Molecular Formula |
C29H32Cl2N2O5 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine;oxalic acid |
InChI |
InChI=1S/C27H30Cl2N2O.C2H2O4/c28-24-14-12-23(13-15-24)27(22-8-2-1-3-9-22)32-21-7-6-16-30-17-19-31(20-18-30)26-11-5-4-10-25(26)29;3-1(4)2(5)6/h1-5,8-15,27H,6-7,16-21H2;(H,3,4)(H,5,6) |
InChI Key |
ILBOIKSNLRDLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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